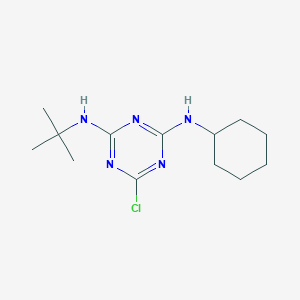
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one, also known as CDM-12, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to possess potent antitumor activity in vivo, making it a potential candidate for the development of novel anticancer drugs.
In biochemistry, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, making it a potential candidate for the development of anticancer drugs that target topoisomerase II.
In pharmacology, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is mainly attributed to its ability to inhibit the activity of topoisomerase II. This inhibition leads to DNA damage and cell death, making it a potential candidate for the development of anticancer drugs that target topoisomerase II. Additionally, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.
Biochemical and Physiological Effects:
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to possess potent antitumor activity in vivo, making it a potential candidate for the development of novel anticancer drugs. Additionally, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is its potent anticancer and antitumor activity, making it a potential candidate for the development of novel anticancer drugs. Additionally, 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been found to possess potent antioxidant activity, which may contribute to its potential therapeutic effects in oxidative stress-related diseases. However, one of the main limitations of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is its relatively low solubility in water, which may limit its potential applications in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one. One potential direction is the development of novel anticancer drugs that target topoisomerase II, based on the mechanism of action of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one. Additionally, further studies are needed to investigate the potential therapeutic effects of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one in oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Furthermore, the development of novel formulations of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one that improve its solubility in water may expand its potential applications in various experimental settings.
Synthesemethoden
The synthesis of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one involves the condensation of 4-hydroxycoumarin with dimethylaminoethanol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-18-12-7-10-11(17)8-15(2,3)9-13(10)19-14(12)16(4)5/h7,14H,6,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPQLXZCRKAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CC(CC2=O)(C)C)OC1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5909974.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5909986.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)

![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)


![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B5910027.png)
![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)